Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one
Description
Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one is a spirocyclic compound featuring a benzo[e][1,3]oxazine core fused with a piperidine ring at the spiro position. This structure confers unique conformational rigidity and electronic properties, making it a scaffold of interest in medicinal chemistry and materials science. Key synonyms include 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one and 3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one . It is frequently derivatized at the piperidine nitrogen or the benzooxazine ring to modulate bioactivity, solubility, or stability. For example, bromination at the 6-position (e.g., 6-bromo derivatives) enhances electrophilicity and binding affinity in kinase inhibitors .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-4-1-2-5-10(9)16-12(14-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI Key |
XRGGJJLOPFKNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of α-bromopropionyl bromide and pyridine to form the spiro linkage . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno[2,3-d]pyrimidin-4(3H)-ones share a fused heterocyclic core but replace the benzooxazine with a thienopyrimidine system. For instance, 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione derivatives exhibit potent anticancer activity (IC₅₀ = 0.8–5.2 µM against PC-3 prostate cancer cells) via cholinesterase inhibition, a mechanism less prominent in spiro-benzooxazine-piperidinones .
3-Phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-diones (NSC777205/NSC777207)
NSC777205 and NSC777207 are benzo[e][1,3]oxazine derivatives lacking the spiro-piperidine moiety. Instead, they feature a 4-chloro-2-fluorophenyl substituent at position 3. These compounds demonstrate superior blood-brain barrier (BBB) permeability (NSC777205: 2-fold higher than NSC777207) and comply with Lipinski’s rules, making them viable CNS drug candidates. In contrast, spiro-piperidine analogs exhibit reduced BBB penetration due to increased molecular weight and polarity .
Spiro[indoline-2,3'-[3H]naphtho[2,1-b][1,4]oxazines] (NISO Derivatives)
Spiro[indoline-naphthooxazine] derivatives, such as 4-TMR NISO (8a), share the spirocyclic architecture but incorporate indoline and naphthooxazine moieties. These compounds are highly fluorescent and serve as optical switches. Unlike spiro-benzooxazine-piperidinones, NISO derivatives exhibit redshifted absorption maxima (λmax = 560–580 nm) due to extended conjugation, enabling applications in bioimaging .
| Property | Spiro-Benzooxazine-Piperidinone | NISO Derivatives |
|---|---|---|
| Fluorescence | Weak/none | Strong (quantum yield Φ = 0.4–0.6) |
| Application | Medicinal chemistry | Optical materials/bioimaging |
Brominated Spiro-Benzooxazine Derivatives
6-Bromo and 6,8-dibromo derivatives of spiro-benzooxazine-piperidinone (e.g., 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]) show enhanced antioxidant activity. For example, 6,8-dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one exhibits radical scavenging activity (IC₅₀ = 12 µM) via bromine’s electron-withdrawing effects, which stabilize radical intermediates .
| Derivative | Substituent | Activity (IC₅₀) |
|---|---|---|
| 6-Bromo | Br at position 6 | Moderate antioxidant activity |
| 6,8-Dibromo | Br at positions 6,8 | IC₅₀ = 12 µM (DPPH assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
